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molecular formula C10H7BrFN B8801473 2-(Bromomethyl)-6-fluoroquinoline CAS No. 168083-35-0

2-(Bromomethyl)-6-fluoroquinoline

Cat. No. B8801473
M. Wt: 240.07 g/mol
InChI Key: UGPQPVWABPCSIP-UHFFFAOYSA-N
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Patent
US05252585

Procedure details

To a solution of 6-fluoro-2-methylquinoline (see C. M. Leir, J. Org. Chem., vol 42, pp 911-913, 1977) (21.67 g) in carbon tetrachloride (700 mL) were added N-bromosuccinimide (26.32 g) and benzoyl peroxide (1.62 g). The mixture was brought to reflux with two spot lights of 150 Watts. The mixture was irradiated for 24 hours at reflux. The mixture was then cooled to room temperature, evaporated to dryness and chromatographed on flash silica gel using pure toluene as eluant to give, as the slower running compound, a beige solid (11.9 g); m.p. 90°-92° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
26.32 g
Type
reactant
Reaction Step Three
Quantity
1.62 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH3:12])[CH:6]=[CH:5]2.[Br:13]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:13][CH2:12][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([F:1])[CH:3]=2)[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C=CC(=NC2=CC1)C
Step Two
Name
solid
Quantity
11.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
26.32 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
1.62 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
700 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux with two spot lights of 150 Watts
CUSTOM
Type
CUSTOM
Details
The mixture was irradiated for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
chromatographed on flash silica gel using pure toluene as eluant
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
Smiles
BrCC1=NC2=CC=C(C=C2C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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